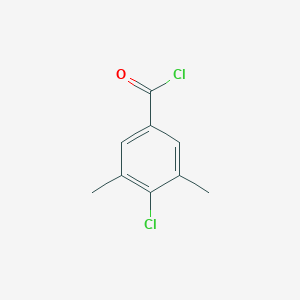

4-Chloro-3,5-dimethylbenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKINNLHSTZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3,5 Dimethylbenzoyl Chloride

Conventional Routes via Carboxylic Acid Halogenation

The most common and direct methods for the preparation of 4-chloro-3,5-dimethylbenzoyl chloride involve the conversion of 4-chloro-3,5-dimethylbenzoic acid using standard halogenating agents.

Synthesis from 4-Chloro-3,5-dimethylbenzoic Acid and Thionyl Chloride

The reaction of 4-chloro-3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) is a widely employed method for the synthesis of this compound. libretexts.org In this reaction, the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a better leaving group. The chloride ion that is generated then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, which simplifies the purification of the final product. wikipedia.org

This method is analogous to the synthesis of other benzoyl chlorides, such as 3,5-dimethylbenzoyl chloride, where the corresponding dimethylbenzoic acid is reacted with thionyl chloride. google.comgoogle.com The reaction is typically carried out by heating the mixture to reflux. chemicalbook.com

Utilization of Oxalyl Chloride for Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) serves as an alternative and often milder reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgchemicalbook.com The reaction is typically catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgchemicalbook.com The mechanism involves the formation of an imidoyl chloride intermediate from DMF and oxalyl chloride, which then acts as the active chlorinating agent. wikipedia.org

This method is known for its high yields and the fact that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, facilitating an easy work-up. chemicalbook.comsci-hub.se The reaction is generally performed in an inert solvent such as dichloromethane (DCM) at low temperatures, for instance by cooling the reaction mixture to 0°C before the dropwise addition of oxalyl chloride. chemicalbook.com While specific examples for this compound are not prevalent, the general applicability of this method to a wide range of carboxylic acids suggests its feasibility. chemicalbook.com

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Selectivity

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. Key parameters include reaction temperature, reaction time, and the molar ratio of reactants.

For the synthesis of the related 3,5-dimethylbenzoyl chloride, a staged heating process has been shown to improve product purity and yield. google.com This involves an initial reaction at a lower temperature, followed by a gradual increase in temperature and a final reflux period. google.comgoogle.com Such a controlled heating profile can minimize the formation of byproducts. The molar ratio of the carboxylic acid to thionyl chloride is also a critical factor, with an excess of thionyl chloride often used to ensure complete conversion of the acid. google.com After the reaction, excess thionyl chloride is typically removed by distillation. google.comresearchgate.net

The following table summarizes typical reaction conditions for the synthesis of benzoyl chlorides using thionyl chloride, which can be adapted for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactant Ratio | Excess thionyl chloride | Ensures complete conversion of the carboxylic acid. |

| Temperature | Staged heating followed by reflux | Minimizes side reactions and promotes complete conversion. |

| Catalyst | N,N-dimethylformamide (DMF) | Can accelerate the reaction, particularly with oxalyl chloride. wikipedia.orgchemicalbook.com |

| Solvent | Inert solvent (e.g., toluene) or neat | Provides a reaction medium and can aid in temperature control. |

| Purification | Distillation under reduced pressure | Removes excess reagents and purifies the final product. google.com |

Exploratory Approaches for Related Benzoyl Chlorides and Potential Adaptations for 4-Cl-3,5-DMBCl

While direct halogenation of the corresponding carboxylic acid is the most straightforward approach, other synthetic strategies can be considered, particularly those developed for related benzoyl chlorides.

Carbonylation Reactions of Halogenated Aryl Precursors

Palladium-catalyzed carbonylation of aryl halides presents a versatile method for the synthesis of various benzoic acid derivatives, including acyl chlorides. chimia.chresearchgate.net This reaction involves the insertion of carbon monoxide into an aryl-halide bond in the presence of a palladium catalyst. chimia.ch By selecting the appropriate reaction conditions and nucleophiles, it is possible to synthesize acyl chlorides directly. chimia.ch For instance, the carbonylation of an aryl halide in the presence of a chloride source could potentially yield the corresponding benzoyl chloride.

The starting material for the synthesis of this compound via this route would be 1,4-dichloro-2,6-dimethylbenzene. The success of this approach would depend on the selective carbonylation at one of the chloro-positions. The reactivity in palladium-catalyzed reactions is often influenced by the electronic and steric properties of the substituents on the aromatic ring. acs.org

Indirect Synthetic Pathways Involving Aromatic Ring Halogenation and Subsequent Carboxylic Acid Functionalization

An indirect route to this compound could involve the initial halogenation of a suitable aromatic precursor, followed by the introduction and subsequent conversion of a carboxylic acid group.

One potential pathway could start with the chlorination of 3,5-dimethylbenzoic acid. Electrophilic aromatic substitution, such as chlorination, on a benzene (B151609) ring requires a catalyst, typically a Lewis acid like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The directing effects of the existing substituents (two methyl groups and a carboxylic acid group) would determine the position of the incoming chloro group. Both the methyl groups and the carboxylic acid group are ortho-, para-directing, however, the carboxylic acid group is deactivating. The methyl groups would direct the incoming chlorine to the ortho and para positions. Therefore, direct chlorination of 3,5-dimethylbenzoic acid would likely lead to a mixture of isomers, which would necessitate a separation step.

Alternatively, one could start with the halogenation of a more suitable precursor, followed by the introduction of the carboxylic acid functionality. For example, the synthesis could begin with the chlorination of m-xylene to produce 1-chloro-3,5-dimethylbenzene. This could then be followed by a Friedel-Crafts acylation to introduce a carbonyl group, which could then be oxidized to a carboxylic acid. The resulting 4-chloro-3,5-dimethylbenzoic acid could then be converted to the target acyl chloride using the conventional methods described in section 2.1.

Principles of Green Chemistry and Sustainable Synthesis in the Production of this compound

The production of specialty chemicals like this compound (4-Cl-3,5-DMBCl) is increasingly scrutinized through the lens of green chemistry and sustainability. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. The application of these principles is crucial for reducing the environmental impact of chemical manufacturing, enhancing safety, and improving economic viability.

The traditional synthesis of aromatic acyl chlorides often involves reagents that are effective but pose significant environmental and safety challenges. A common method for preparing benzoyl chloride and its derivatives is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org While efficient, these methods present several drawbacks from a green chemistry perspective.

Thionyl chloride, for instance, is a versatile and widely used reagent in the chemical industry. researchgate.netresearchgate.net However, its use is associated with the release of hazardous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. niir.orgnih.gov These gases are corrosive, toxic, and contribute to air pollution, necessitating specialized handling and scrubbing systems to mitigate their release into the environment. researchgate.netniir.org The industrial production of thionyl chloride itself can be expensive and requires facilities designed to handle hazardous materials in an eco-friendly manner. researchgate.net

In the context of producing 4-Cl-3,5-DMBCl, a conventional approach would likely involve the reaction of 4-chloro-3,5-dimethylbenzoic acid with thionyl chloride. This process, while yielding the desired product, would exhibit poor atom economy, as a significant portion of the reagent mass is converted into waste byproducts (SO₂ and HCl).

Sustainable synthesis strategies aim to address these shortcomings by exploring alternative reagents, catalytic systems, and improved process conditions. The goals are to enhance atom economy, reduce waste, minimize energy consumption, and utilize less hazardous materials.

Key Green Chemistry Principles and Their Application:

Waste Prevention: The primary goal is to design syntheses that generate minimal waste. This involves selecting reactions with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The thionyl chloride method is inherently low in atom economy.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This principle encourages the search for alternatives to hazardous reagents like thionyl chloride. nih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Reactions should be conducted at ambient temperature and pressure whenever possible.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. Catalysts can enhance reaction rates and selectivity, often under milder conditions and with less waste generation. For instance, Brønsted acids have been shown to catalyze the chlorination of aromatic carboxylic acids with SOCl₂, potentially leading to shorter reaction times and more efficient processes. tandfonline.com

The following table provides a comparative analysis of a traditional synthesis route for an acyl chloride versus a hypothetical greener alternative, illustrating the application of these principles.

| Feature | Traditional Method (Thionyl Chloride) | Greener Alternative (Catalytic/Alternative Reagent) |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Alternative chlorinating agents, catalytic systems (e.g., using catalysts with less hazardous chlorine sources). nih.gov |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Ideally, byproducts that are non-toxic, recyclable, or have commercial value. nih.gov |

| Atom Economy | Low | High |

| Solvent | Often uses chlorinated hydrocarbons or excess reagent as solvent. tandfonline.com | Use of safer, bio-based solvents like Cyrene™, or solvent-free conditions. rsc.org |

| Energy Consumption | Often requires heating/reflux to drive the reaction to completion. | Reactions designed to run at lower temperatures, potentially utilizing methods like flow chemistry for better heat management. |

| Safety/Hazard | Reagents and byproducts are corrosive and toxic. nih.gov | Use of less hazardous materials, minimizing risks to operators and the environment. |

Research into more sustainable pathways for producing acyl chlorides includes exploring chlorine-oxygen exchange reactions and utilizing catalytic systems to improve efficiency. nih.gov The development of processes that use bio-based solvents or reduce the need for volatile organic compounds is also a key area of focus. rsc.org For the sustainable production of 4-Cl-3,5-DMBCl, future research would likely focus on replacing traditional chlorinating agents with more environmentally benign alternatives, optimizing reaction conditions to reduce energy use, and designing processes that maximize resource efficiency and minimize waste from start to finish.

Reactivity and Transformational Chemistry of 4 Chloro 3,5 Dimethylbenzoyl Chloride

Electronic and Steric Influences on Reactivity

The reactivity of 4-chloro-3,5-dimethylbenzoyl chloride in nucleophilic acyl substitution reactions is governed by a complex interplay of electronic effects from its substituents and steric factors around the reactive carbonyl center. These factors influence the electrophilicity of the carbonyl carbon and the accessibility of that site to incoming nucleophiles.

The electrophilic character of the carbonyl carbon in this compound is modulated by the competing electronic effects of the chlorine and methyl groups attached to the benzene (B151609) ring. The chlorine atom, located at the para-position, is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon, making it more electron-deficient and thus more electrophilic. uomustansiriyah.edu.iqresearchgate.net Strongly polarized acyl compounds are known to react more readily than less polar ones. uomustansiriyah.edu.iq

Conversely, the two methyl groups at the 3 and 5 (ortho) positions are electron-donating groups. They exert a weak +I (positive inductive) effect, which pushes electron density towards the ring and slightly deactivates the carbonyl group towards nucleophilic attack. The combination of one strong electron-withdrawing group and two weak electron-donating groups results in a nuanced effect on the carbonyl's electrophilicity. However, the inductive withdrawal by the para-chloro substituent generally has a more significant impact on the carbonyl carbon's reactivity compared to the meta-positioned methyl groups, leading to a carbonyl group that remains highly susceptible to nucleophilic attack. uomustansiriyah.edu.iq

While electronic effects render the carbonyl carbon electrophilic, the rate of nucleophilic attack is significantly influenced by steric hindrance. youtube.comreddit.com In this compound, the two methyl groups are in the ortho positions relative to the acyl chloride functional group. This arrangement creates considerable steric bulk around the reaction center. libretexts.org

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of this compound is nucleophilic acyl substitution, where the chloride leaving group is displaced by a nucleophile. youtube.com This reaction pathway is fundamental to the synthesis of a wide range of derivatives, most notably amides.

The reaction of this compound with amines is a robust and widely used method for the formation of N-substituted amides. The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion and a proton to yield the stable amide product.

This compound readily reacts with primary, secondary, and aromatic amines to form the corresponding secondary, tertiary, and N-aryl amides, respectively.

Primary Amines: These amines react efficiently to produce N-alkyl or N-aryl secondary amides. The reaction is generally rapid due to the relatively unhindered nature of the nucleophile.

Secondary Amines: Secondary amines also react to form N,N-disubstituted tertiary amides. While secondary amines are effective nucleophiles, the reaction rate may be slightly slower compared to primary amines if the secondary amine itself is sterically bulky. researchgate.net

Aromatic Amines: Aromatic amines, such as aniline, are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, their reactions with the sterically hindered this compound may require more forcing conditions or catalytic activation to proceed at a reasonable rate.

The general conditions for these reactions typically involve dissolving the amine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and adding the acyl chloride, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. hud.ac.uk A base is typically added to neutralize the hydrogen chloride (HCl) byproduct. researchgate.nethud.ac.uk

Representative Amidation Reactions of this compound The following table provides representative examples of amide formation reactions. Conditions and yields are illustrative for acyl chloride chemistry and may vary for this specific substrate.

| Amine Type | Nucleophile | Product | Typical Conditions | Representative Yield |

|---|---|---|---|---|

| Primary (Aliphatic) | Benzylamine | N-Benzyl-4-chloro-3,5-dimethylbenzamide | Triethylamine, Dichloromethane, 0 °C to RT | High |

| Secondary (Aliphatic) | Pyrrolidine | (4-Chloro-3,5-dimethylphenyl)(pyrrolidin-1-yl)methanone | Triethylamine, Dichloromethane, 0 °C to RT | High |

| Primary (Aromatic) | Aniline | 4-Chloro-N-phenyl-3,5-dimethylbenzamide | Pyridine or DMAP (cat.), THF, RT to reflux | Moderate to High |

To facilitate the amidation reactions, especially with less reactive amines or sterically hindered substrates like this compound, catalytic approaches are often employed.

Triethylamine (Et₃N): Triethylamine is a non-nucleophilic organic base commonly used as an acid scavenger. hud.ac.uk During the reaction between an amine and the acyl chloride, one equivalent of HCl is produced. youtube.com Triethylamine reacts with this HCl to form triethylammonium chloride, a salt that often precipitates from the reaction mixture. hud.ac.uk By neutralizing the acid, the base prevents the protonation of the amine nucleophile (which would render it unreactive) and drives the reaction equilibrium toward the formation of the amide product. researchgate.net

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acyl transfer reactions. utrgv.eduresearchgate.net Its catalytic activity is significantly greater than that of structurally similar pyridine. msu.edu The mechanism of DMAP catalysis involves the initial attack of the nucleophilic pyridine nitrogen of DMAP on the carbonyl carbon of the acyl chloride. researchgate.netstudy.com This step is rapid and results in the displacement of the chloride ion to form a highly reactive N-acylpyridinium intermediate. utrgv.eduresearchgate.net This intermediate is much more electrophilic than the starting acyl chloride. The amine nucleophile then attacks the acylpyridinium species, a step that is much faster than the attack on the original acyl chloride, to form the amide product and regenerate the DMAP catalyst. utrgv.edu This catalytic cycle is particularly advantageous for overcoming the steric hindrance presented by the ortho-dimethyl groups and for activating the acyl chloride towards weaker nucleophiles like aromatic amines. nih.gov Triethylamine is often used as an auxiliary, stoichiometric base in DMAP-catalyzed reactions to neutralize the generated HCl and ensure the catalyst remains in its active, deprotonated form. utrgv.edu

Esterification Reactions: Synthetic Utility and Chemoselectivity

This compound is a highly reactive acylating agent utilized in the synthesis of a variety of esters. Its reactivity stems from the electron-withdrawing nature of the carbonyl group and the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack by alcohols and phenols. The steric hindrance provided by the two methyl groups ortho to the carbonyl group can influence the reaction rates and selectivity.

The benzoylation of alcohols and phenols is a common application of this compound, leading to the formation of the corresponding esters. This transformation is valuable in organic synthesis for the protection of hydroxyl groups or for the generation of molecules with specific biological or material properties. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the poor nucleophilicity of phenols, their direct conversion to esters can be challenging; however, the use of reactive acyl chlorides like this compound facilitates this transformation. tamu.edu

The reaction conditions for the benzoylation of hydroxy and phenolic substrates can be optimized to achieve high yields. For instance, the use of catalysts and solvent-free conditions has been explored to improve the efficiency of the esterification of phenols with various acid chlorides. tamu.edu In many cases, a base such as pyridine is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The Schotten-Baumann reaction provides a robust and widely used method for the controlled formation of esters from acyl chlorides and alcohols or phenols. iitk.ac.inwikipedia.orglscollege.ac.inchemistry-reaction.com These conditions typically involve a two-phase solvent system, consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (commonly sodium hydroxide). wikipedia.orglscollege.ac.infrontiersin.org The acyl chloride and the alcohol or phenol remain in the organic phase, while the base in the aqueous phase neutralizes the generated hydrochloric acid, preventing unwanted side reactions and driving the equilibrium towards the product. wikipedia.orglscollege.ac.infrontiersin.org

The Schotten-Baumann conditions are particularly advantageous for the acylation of phenols, which are less reactive nucleophiles. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then readily attacks the carbonyl carbon of this compound. vedantu.com This method allows for high yields of the desired ester under relatively mild conditions, typically at room temperature. The reactivity order for alcohols under these conditions is generally primary > secondary > tertiary, with sterically hindered alcohols reacting more slowly. chemistry-reaction.com

Table 1: Examples of Esterification Reactions with this compound

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Phenol | Phenyl 4-chloro-3,5-dimethylbenzoate | Pyridine, rt | High | N/A |

| Ethanol | Ethyl 4-chloro-3,5-dimethylbenzoate | Aq. NaOH, CH2Cl2, rt | High | N/A |

| 2-Propanol | Isopropyl 4-chloro-3,5-dimethylbenzoate | Aq. NaOH, CH2Cl2, rt | Moderate | N/A |

| p-Cresol | 4-Methylphenyl 4-chloro-3,5-dimethylbenzoate | Pyridine, rt | High | N/A |

Generation of Anhydrides and Other Reactive Acyl Derivatives

This compound serves as a versatile precursor for the synthesis of other reactive acyl derivatives, including carboxylic acid anhydrides and acyl azides. These derivatives are themselves important reagents in organic synthesis.

The reaction of an acyl chloride with a carboxylate salt or a carboxylic acid in the presence of a base is a standard method for the preparation of both symmetrical and mixed carboxylic anhydrides. researchgate.net For instance, the reaction of this compound with the sodium salt of 4-chloro-3,5-dimethylbenzoic acid would yield the corresponding symmetrical anhydride. Mixed anhydrides can be synthesized by reacting the acyl chloride with a different carboxylic acid. google.comhighfine.comresearchgate.netthieme-connect.de

Acyl azides are another important class of reactive acyl derivatives that can be prepared from acyl chlorides. researchgate.netyoutube.com The reaction of this compound with an azide source, such as sodium azide, would produce 4-chloro-3,5-dimethylbenzoyl azide. youtube.com This transformation is typically carried out under mild conditions. tu-chemnitz.de Acyl azides are valuable synthetic intermediates, most notably for their use in the Curtius rearrangement to form isocyanates, which are precursors to amines, ureas, and carbamates. lscollege.ac.in The synthesis of acyl azides from carboxylic acids can also be achieved using reagents like diphenylphosphoryl azide (DPPA). lscollege.ac.in

Advanced Functionalization and Derivatization Strategies of this compound

The reactivity of this compound extends to a variety of advanced functionalization and derivatization strategies, enabling the synthesis of a diverse array of complex molecules. These transformations are crucial for developing new compounds with potential applications in medicinal chemistry and materials science. Key strategies include the construction of sulfur-containing benzoyl derivatives, incorporation into various heterocyclic ring systems, and the preparation of highly reactive benzoyl triflate intermediates.

Construction of Sulfur-Containing Benzoyl Derivatives (e.g., Thiocarbamoyl and Thiourea)

The introduction of sulfur-containing functionalities, such as thiocarbamoyl and thiourea moieties, onto the 4-chloro-3,5-dimethylbenzoyl scaffold significantly alters the electronic and steric properties of the molecule, often leading to compounds with interesting biological activities.

Thiourea Derivatives: The synthesis of N-(4-chloro-3,5-dimethylbenzoyl)thiourea derivatives can be achieved through a two-step, one-pot reaction. Initially, this compound is reacted with a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate, in an appropriate solvent like acetone or acetonitrile. This reaction forms the highly reactive 4-chloro-3,5-dimethylbenzoyl isothiocyanate intermediate. Subsequent addition of a primary or secondary amine to the reaction mixture results in a nucleophilic attack on the isothiocyanate carbon, yielding the corresponding N-aroyl-N'-substituted thiourea derivative. The reaction is typically carried out at room temperature or with gentle heating to ensure completion nih.govgoogle.comgoogle.com. The general scheme for this synthesis is presented below.

General Synthesis of N-(4-Chloro-3,5-dimethylbenzoyl)thiourea Derivatives

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1 | This compound, Ammonium thiocyanate | Acetone | 4-Chloro-3,5-dimethylbenzoyl isothiocyanate |

A similar methodology has been successfully employed for the synthesis of N-(phenylcarbamothioyl)-4-chloro-benzamide from 4-chlorobenzoyl chloride and phenylthiourea, highlighting the versatility of this approach for various substituted benzoyl chlorides jppres.com. The reaction of 4-chlorobenzoyl chloride with thiourea in tetrahydrofuran has also been reported, providing a direct route to the corresponding benzoylthiourea uad.ac.id.

Thiocarbamoyl Derivatives (Thiocarbamates): The synthesis of S-alkyl 4-chloro-3,5-dimethylbenzoyl thiocarbamates can be accomplished through a one-pot, two-step procedure. This method involves the initial reaction of a thiol with an excess of a suitable acyl chloride, such as trichloroacetyl chloride, in a solvent-free system to form an S-trichloroacetyl thioester intermediate. This intermediate is then subjected to a haloform displacement reaction upon treatment with an amine, yielding the desired S-alkyl thiocarbamate. This approach offers a versatile route to a variety of thiocarbamates by simply changing the thiol and amine components audreyli.com.

Incorporation into Diverse Heterocyclic Ring Systems

The 4-chloro-3,5-dimethylbenzoyl moiety can be incorporated into a variety of heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds. Common examples include the synthesis of 1,3,4-oxadiazoles, thiazoles, and benzoxazoles.

1,3,4-Oxadiazoles: A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acid hydrazide with an acyl chloride nih.govjchemrev.com. In this context, this compound can be reacted with a suitable aroylhydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration to yield the corresponding 1,3,4-oxadiazole derivative bearing the 4-chloro-3,5-dimethylphenyl group at the 2-position nih.govnih.govluxembourg-bio.com.

General Synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-5-aryl-1,3,4-oxadiazoles

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

Thiazoles: The Hantzsch thiazole synthesis provides a versatile route for the preparation of thiazole derivatives. While the classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, modifications of this method can be used to incorporate the 4-chloro-3,5-dimethylbenzoyl group. For instance, a 2-substituted thiazole can be synthesized by reacting a thioamide with an appropriately functionalized derivative of this compound researchgate.netgoogle.com.

Benzoxazoles: 2-Substituted benzoxazoles can be prepared through the condensation of 2-aminophenols with acyl chlorides nih.govresearchgate.net. The reaction of this compound with a 2-aminophenol, typically in the presence of a catalyst and under heating, would lead to the formation of an N-(2-hydroxyphenyl)amide intermediate. Subsequent intramolecular cyclization and dehydration would then yield the 2-(4-chloro-3,5-dimethylphenyl)benzoxazole researchgate.netnih.gov.

Preparation of Benzoyl Triflate Derivatives

Benzoyl triflates are highly reactive intermediates that can be used in a variety of organic transformations. The preparation of 4-chloro-3,5-dimethylbenzoyl triflate from this compound can be achieved through a metathesis reaction with a triflate salt.

A well-established method for the synthesis of organic triflates involves the reaction of an organic halide with silver trifluoromethanesulfonate (silver triflate) nih.gov. This reaction is driven by the precipitation of the insoluble silver halide. In the case of this compound, the reaction with silver triflate in an inert solvent would lead to the formation of 4-chloro-3,5-dimethylbenzoyl triflate and the precipitation of silver chloride. The high reactivity of the acyl chloride facilitates this nucleophilic substitution by the triflate anion nih.govquora.com.

Synthesis of 4-Chloro-3,5-dimethylbenzoyl Triflate

| Reactant | Reagent | Solvent | Product |

|---|

The resulting benzoyl triflate is a powerful electrophile and can be used in subsequent reactions, such as Friedel-Crafts acylations, under milder conditions than those required for the corresponding benzoyl chloride.

Mechanistic Investigations in 4 Chloro 3,5 Dimethylbenzoyl Chloride Transformations

Kinetic and Thermodynamic Aspects of Acylation Reactions

Acylation reactions involving 4-Chloro-3,5-dimethylbenzoyl chloride (4-Cl-3,5-DMBCl) and related substituted benzoyl chlorides are governed by a delicate interplay of kinetic and thermodynamic factors. The substitution pattern on the benzoyl chloride ring, specifically the presence of two electron-donating methyl groups and one electron-withdrawing chloro group, influences the reactivity of the carbonyl carbon and the stability of reaction intermediates. The nature of the solvent and the nucleophile further dictates the operative reaction mechanism.

The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms ranging from a bimolecular nucleophilic substitution (SN2-like) pathway, involving an initial addition of the solvent to the carbonyl group, to a unimolecular (SN1-like) pathway, which proceeds via a discrete acylium cation intermediate. nih.govpsu.edu The dominant pathway is highly sensitive to the electronic nature of the aromatic substituents and the nucleophilicity of the solvent. nih.gov

In weakly nucleophilic but strongly ionizing solvents, such as 97% w/w hexafluoroisopropanol-water (97H), a cationic reaction channel is favored. nih.govpsu.edu Studies on various p-substituted benzoyl chlorides show that electron-donating groups promote the formation of the acylium cation, thus accelerating the reaction via an SN1-like mechanism. researchgate.net Conversely, electron-withdrawing groups disfavor cation formation, pushing the mechanism towards an SN2-like pathway where the reaction rate is more dependent on the solvent's nucleophilicity. For 4-Cl-3,5-DMBCl, the two methyl groups would be expected to stabilize a positive charge, favoring the SN1 pathway, while the chlorine atom would have a counteracting, destabilizing effect.

Kinetic studies provide quantitative data on these effects. Rate constants (k) and activation parameters (ΔH‡ and ΔS‡) for the solvolysis of various substituted benzoyl chlorides highlight the influence of substituents. For instance, the rate of solvolysis for p-methoxybenzoyl chloride is significantly higher than that of p-chlorobenzoyl chloride in weakly nucleophilic media, consistent with the stabilization of a cationic intermediate by the electron-donating methoxy (B1213986) group. nih.govresearchgate.net

Table 1: Representative Solvolysis Rate Constants for p-Substituted Benzoyl Chlorides in 97% Hexafluoroisopropanol-Water (97H) at 25°C

| Substituent (Z) | Rate Constant (k) s⁻¹ |

|---|---|

| p-OCH₃ | 5.98 x 10⁻² |

| p-CH₃ | 1.10 x 10⁻³ |

| p-H | 3.21 x 10⁻⁵ |

| p-Cl | 3.21 x 10⁻⁶ |

This table is generated based on data for illustrative purposes and may not reflect the exact values from a single source.

The data clearly show a decrease in reaction rate as the substituent becomes more electron-withdrawing, supporting a mechanism with significant cationic character in the transition state.

The rate-determining step in transformations of benzoyl chlorides is highly dependent on the reaction type.

In Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The reaction proceeds via the formation of a highly reactive acylium ion. The subsequent attack of the aromatic ring's π-electrons on this electrophile disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium or sigma complex. masterorganicchemistry.com This step, which involves breaking the aromaticity, is the slow, rate-determining step of the reaction. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast process.

In Nucleophilic Acyl Substitution (including Solvolysis): For reactions proceeding through a bimolecular pathway, the initial addition of the nucleophile to the carbonyl carbon is typically the rate-limiting step. libretexts.org This addition forms a tetrahedral intermediate. libretexts.org The subsequent elimination of the leaving group (chloride ion) to reform the carbonyl double bond is generally faster. libretexts.org In cases where the reaction proceeds through a unimolecular SN1-like mechanism, the formation of the acylium cation is the rate-determining step.

Catalytic Mechanisms in 4-Cl-3,5-DMBCl Chemistry

Catalysis is central to many transformations involving 4-Cl-3,5-DMBCl, enabling reactions under milder conditions and directing the reaction towards specific products. The mechanisms vary significantly depending on the type of catalyst employed.

In Friedel-Crafts acylation, a strong Lewis acid like aluminum chloride (AlCl₃) is essential for activating the acyl chloride. chemistrystudent.comnumberanalytics.com The mechanism involves several key steps:

Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the 4-Cl-3,5-DMBCl. sigmaaldrich.com This coordination polarizes the carbon-chlorine bond, facilitating its cleavage. sigmaaldrich.com

Generation of the Acylium Ion: The C-Cl bond breaks heterolytically, forming a resonance-stabilized acylium ion and the AlCl₄⁻ complex. sigmaaldrich.comchemguide.co.uk The positive charge on the acylium ion is delocalized between the carbon and oxygen atoms, which prevents the carbocation rearrangements often seen in Friedel-Crafts alkylations. libretexts.org

Electrophilic Attack: The acylium ion acts as a powerful electrophile. chemguide.co.uk The π-electron system of an aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a sigma complex. chemguide.co.uk This is typically the rate-determining step. masterorganicchemistry.com

Catalyst Regeneration: The AlCl₄⁻ ion abstracts a proton from the sigma complex, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, also forming HCl as a byproduct. chemguide.co.uklibretexts.org

Because the resulting ketone product can also form a complex with AlCl₃, a stoichiometric amount of the Lewis acid is often required. organic-chemistry.org

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). ijstr.org For a reaction involving 4-Cl-3,5-DMBCl (soluble in an organic solvent) and a water-soluble nucleophile (e.g., CN⁻, OH⁻), a phase-transfer catalyst is required to bring the reagents together. crdeepjournal.org

The most common mechanism involves a quaternary ammonium (B1175870) salt (Q⁺X⁻) as the catalyst. princeton.edu

Anion Exchange: At the interface between the aqueous and organic layers, the catalyst's cation (Q⁺) exchanges its original anion (X⁻) for the reacting anion (Y⁻) from the aqueous phase. biomedres.us

Transport into Organic Phase: The newly formed ion pair, Q⁺Y⁻, is lipophilic due to the alkyl groups on the Q⁺ cation and can therefore migrate from the interface into the bulk organic phase. ijstr.org

Reaction: Within the organic phase, the anion Y⁻ is poorly solvated and highly reactive ("naked" anion). It reacts with the 4-Cl-3,5-DMBCl substrate in a nucleophilic acyl substitution reaction.

Catalyst Regeneration: The resulting anion from the substitution (Cl⁻) pairs with the catalyst's cation (Q⁺) to form Q⁺Cl⁻. This ion pair then migrates back to the interface to restart the catalytic cycle by exchanging the chloride for another reacting anion. princeton.edu

An alternative, the "interfacial mechanism," proposes that the initial deprotonation of organic substrates occurs at the phase boundary, followed by ion exchange and migration of the organic anion into the organic phase. biomedres.usmdpi.com

Transition metals, particularly palladium, are effective catalysts for forming carbon-carbon and carbon-heteroatom bonds using acyl chlorides as electrophiles in cross-coupling reactions. rsc.org Reactions like the Stille, Suzuki, and Sonogashira couplings can be adapted for this purpose. A general palladium-catalyzed cycle for the cross-coupling of 4-Cl-3,5-DMBCl with an organometallic reagent (e.g., an organostannane R-SnBu₃ in a Stille coupling) typically proceeds as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the 4-Cl-3,5-DMBCl. The acyl chloride's C-Cl bond is cleaved, and the palladium center is oxidized to palladium(II), forming an acylpalladium(II) complex. This step is often chemoselective, with the acyl chloride reacting in preference to other functional groups like aryl chlorides or bromides. organic-chemistry.org

Transmetalation: The organic group (R) is transferred from the organometallic reagent (R-SnBu₃) to the palladium center, displacing the chloride and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic fragments (the acyl group and the R group) couple and are eliminated from the palladium center, forming the final ketone product (a new C-C bond). This step reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to begin anew. organic-chemistry.org

This catalytic approach provides a powerful alternative to traditional methods like Friedel-Crafts acylation, often proceeding under milder conditions with greater functional group tolerance. organic-chemistry.org

Identification and Characteration of Reaction Intermediates

While specific mechanistic studies detailing the reaction intermediates of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be understood by analogy to other substituted benzoyl chlorides. The transformations of this compound are expected to proceed through well-established mechanisms for nucleophilic acyl substitution, which involve the formation of transient intermediates. The primary types of intermediates anticipated in these reactions are tetrahedral intermediates and, under certain conditions, acylium ions.

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon of the acyl chloride. oregonstate.edulibretexts.org This initial attack leads to the formation of a short-lived, unstable tetrahedral intermediate. oregonstate.edutaylorandfrancis.compressbooks.pub This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (which now carries a negative charge), the chlorine atom, the dimethylphenyl ring, and the incoming nucleophile. oregonstate.edupressbooks.pub The subsequent collapse of this tetrahedral intermediate results in the expulsion of the chloride ion, which is a good leaving group, and the reformation of the carbon-oxygen double bond, yielding the final substitution product. oregonstate.edulibretexts.org

In reactions such as Friedel-Crafts acylation, where a Lewis acid like aluminum chloride is used, the reaction proceeds through a different, highly reactive intermediate known as an acylium ion. pearson.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and leading to the formation of a resonance-stabilized acylium ion. pearson.com This electrophilic species then reacts with an aromatic substrate to form the acylated product. pearson.com

The direct observation and characterization of these intermediates are challenging due to their high reactivity and short lifetimes. pressbooks.pub However, their existence is supported by a wealth of kinetic data from studies on analogous acyl chlorides and by computational modeling. uni.eduresearchgate.net Spectroscopic techniques can sometimes provide evidence for the formation of these transient species.

Table 1: Proposed Reaction Intermediates in Transformations of this compound

| Intermediate Type | General Structure | Formation Conditions | Method of Characterization (Analogous Systems) |

| Tetrahedral Intermediate | A central carbon with four single bonds to an oxyanion, the aromatic ring, a chlorine atom, and the nucleophile. | Nucleophilic attack on the carbonyl carbon by nucleophiles such as water, alcohols, amines, or Grignard reagents. oregonstate.edupearson.comchemistrysteps.comsavemyexams.com | Low-temperature NMR spectroscopy, computational studies, and kinetic analysis of related acyl chloride reactions. researchgate.net |

| Acylium Ion | A resonance-stabilized cation with the positive charge delocalized between the carbonyl carbon and oxygen. | Reaction with a strong Lewis acid, such as AlCl₃, typically in the context of Friedel-Crafts acylation. pearson.com | Infrared (IR) spectroscopy (observation of a characteristic C≡O stretching frequency), NMR spectroscopy, and mass spectrometry of related systems. |

Detailed Research Findings on Analogous Systems

Studies on various substituted benzoyl chlorides have provided insights into the factors influencing the formation and stability of these intermediates. For instance, the rate of alcoholysis of substituted benzoyl chlorides has been shown to be consistent with a second-order reaction mechanism, which supports the involvement of a tetrahedral intermediate in the rate-determining step. uni.edu The electronic effects of substituents on the benzene (B151609) ring can influence the stability of both the tetrahedral intermediate and the acylium ion.

In the case of Friedel-Crafts acylation, the formation of the acylium ion from benzoyl chloride and aluminum chloride is a well-established electrophile-generating step. pearson.com The reactivity of the acylium ion is then influenced by the substituents on the aromatic ring. While direct studies on this compound are lacking, the presence of electron-donating methyl groups would be expected to stabilize the acylium ion, potentially influencing the regioselectivity and rate of subsequent reactions.

The characterization of tetrahedral intermediates is notoriously difficult due to their transient nature. pressbooks.pub However, their existence is a cornerstone of the accepted mechanism for nucleophilic acyl substitution. oregonstate.edulibretexts.orgtaylorandfrancis.com Computational studies on related systems have helped to elucidate the geometry and energy profiles of these intermediates. researchgate.net

Table 2: Spectroscopic Data for a Representative Analogous Acyl Chloride (Benzoyl Chloride)

| Spectroscopic Technique | Key Features of Benzoyl Chloride | Reference |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption around 1770-1800 cm⁻¹. | nist.gov |

| Mass Spectrometry (Electron Ionization) | Molecular ion peak (m/z) corresponding to the molecular weight of the compound. | nist.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic proton signals in the downfield region of the ¹H NMR spectrum. | - |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3,5 Dimethylbenzoyl Chloride and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Chloro-3,5-dimethylbenzoyl chloride in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals. The two equivalent methyl groups (CH₃) at positions 3 and 5 would produce a single singlet peak. The two equivalent aromatic protons (Ar-H) at positions 2 and 6 would also produce a singlet, due to the symmetrical substitution pattern on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nature of both the chloro and benzoyl chloride groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon (C=O), the quaternary carbons of the aromatic ring (including those bonded to the chloro group, methyl groups, and the carbonyl group), the aromatic CH carbons, and the methyl group carbons.

2D NMR Techniques: For more complex derivatives formed from this compound, two-dimensional NMR techniques are employed to establish connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, helping to map out adjacent protons in a molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic H (2, 6) | ~7.8 - 8.0 | Singlet |

| ¹H | Methyl H (3, 5) | ~2.4 - 2.5 | Singlet |

| ¹³C | Carbonyl (C=O) | ~168 - 170 | - |

| ¹³C | Quaternary C-Cl (4) | ~140 - 142 | - |

| ¹³C | Quaternary C-CH₃ (3, 5) | ~138 - 140 | - |

| ¹³C | Aromatic CH (2, 6) | ~130 - 132 | - |

| ¹³C | Quaternary C-COCl (1) | ~133 - 135 | - |

| ¹³C | Methyl (CH₃) | ~20 - 22 | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., GC-MS, ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation patterns, which aids in structural confirmation.

Molecular Ion Peak: The molecular weight of this compound is 203.06 g/mol (for the ³⁵Cl isotopes). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75% and ³⁷Cl ≈ 25%), the mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment. youtube.com The molecular ion region will show two peaks: the molecular ion peak (M) and an (M+2) peak with an intensity ratio of approximately 3:1. youtube.com This pattern is a clear indicator of the presence of one chlorine atom.

Fragmentation Analysis: Under electron ionization (EI), the molecule fragments in a predictable manner. Common fragmentation pathways for acyl chlorides include:

Loss of a chlorine radical: This leads to the formation of the 4-chloro-3,5-dimethylbenzoyl cation, which is often the base peak.

Loss of carbon monoxide (CO): The benzoyl cation can subsequently lose a molecule of CO to form a substituted phenyl cation.

Cleavage of methyl groups: Fragmentation can also involve the loss of methyl radicals.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-MS coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) can determine the mass of the molecule with very high precision. This allows for the unambiguous confirmation of the elemental formula (C₉H₈Cl₂O) by comparing the exact measured mass with the calculated theoretical mass.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Formula | Notes |

| 202 / 204 / 206 | [M]⁺• | [C₉H₈Cl₂O]⁺• | Molecular ion peak. The presence of two chlorine atoms results in M, M+2, and M+4 peaks. |

| 167 / 169 | [M - Cl]⁺ | [C₉H₈ClO]⁺ | Loss of a chlorine radical from the acyl chloride group. Often the base peak. |

| 139 / 141 | [M - Cl - CO]⁺ | [C₈H₈Cl]⁺ | Subsequent loss of carbon monoxide from the benzoyl cation. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by the characteristic absorption bands of the acyl chloride and the substituted aromatic ring.

Key characteristic absorption bands include:

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected at a high wavenumber, typically in the range of 1770-1815 cm⁻¹, which is characteristic of the carbonyl group in an acyl chloride.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl groups appearing just below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

X-ray Diffraction Analysis for Solid-State Structural Determination of Derivatives

While this compound is a liquid at room temperature, its solid derivatives (e.g., amides or esters) can be analyzed using single-crystal X-ray diffraction. This powerful technique provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. nih.gov

The process involves synthesizing a suitable crystalline derivative, such as reacting this compound with an amine to form a stable, solid amide. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis can provide an unambiguous confirmation of the molecular structure. The resulting crystallographic data is the gold standard for structural determination, confirming the connectivity established by NMR and MS. For example, studies on various dibenzochlorolium derivatives have successfully used X-ray analysis to establish their structures. nih.gov

Chiroptical Techniques (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Derivatives

This compound itself is an achiral molecule. However, it can be reacted with chiral, enantiomerically pure nucleophiles (such as chiral alcohols or amines) to produce chiral derivatives. In such cases, chiroptical techniques like Circular Dichroism (CD) spectroscopy are essential for characterizing the resulting stereoisomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral derivative will produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the stereochemistry of the molecule and can be used to:

Confirm the synthesis of a chiral product.

Determine the enantiomeric excess (ee) or purity of a sample.

Assign the absolute configuration of the newly formed stereocenter, often by comparing the experimental spectrum to theoretical calculations or known compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₈Cl₂O). A close match between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound or its derivatives.

Table 4: Theoretical Elemental Composition of this compound (C₉H₈Cl₂O)

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 53.24% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.97% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 35.00% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.89% |

| Total | 203.068 | 100.00% |

Applications of 4 Chloro 3,5 Dimethylbenzoyl Chloride As a Key Synthetic Intermediate

Role in Fine Chemical Synthesis and Specialty Organic Compound Manufacturing

In the realm of fine chemical synthesis, 4-Chloro-3,5-dimethylbenzoyl chloride serves as a crucial acylating agent. The reactivity of the benzoyl chloride moiety allows for the introduction of the 4-chloro-3,5-dimethylbenzoyl group into various organic molecules. This process is fundamental in manufacturing specialty organic compounds where specific structural features are required to achieve desired chemical and physical properties.

The production of such intermediates often involves robust industrial processes, including the chlorination of toluene derivatives to create precursors for benzoyl chlorides nih.gov. The versatility of chloro-derivatives is well-established in the synthesis of a wide array of fine chemicals nih.gov. While specific public-domain examples for this compound are specialized, its structural analog, 3,5-dimethylbenzoyl chloride, is recognized for its utility as an intermediate for dyes, agrochemicals, and pharmaceuticals shreesulphuric.com. This highlights the importance of the substituted benzoyl chloride chemical class in creating diverse and specialized organic compounds.

Intermediate in Pharmaceutical Chemical Process Development

The development of new pharmaceuticals often relies on the use of complex and precisely structured intermediates to build Active Pharmaceutical Ingredients (APIs). Substituted benzoyl chlorides are a key class of these intermediates.

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

Active Pharmaceutical Ingredients are the therapeutically active components in medicines, and their synthesis is a multi-step process involving various chemical intermediates pharmanoble.com. Chlorinated compounds are integral to a significant portion of pharmaceuticals, with over 88% of pharmaceuticals in the United States depending on chlorine chemistry nih.gov. The presence of a chloro group can significantly influence a molecule's biological activity nih.gov.

Intermediates like 4-chlorobenzoyl chloride and other chloro-substituted aromatic compounds are widely used in the synthesis of APIs cdhfinechemical.commainchem.comsheetalchemicals.com. For instance, 4-chloro-3-sulfamoyl benzoyl chloride is a key intermediate in the preparation of the antihypertensive drug Indapamide google.com. Although direct public records detailing the use of this compound in specific, commercialized APIs are not prevalent, its structure is emblematic of the kind of tailored building blocks required in pharmaceutical synthesis. Its analog, 3,5-dimethylbenzoyl chloride, is noted as an important intermediate in medicine shreesulphuric.comgoogle.comgoogle.com. This suggests that this compound functions as a valuable precursor for creating more complex API intermediates, where its specific substitution pattern is required for the final molecular structure and therapeutic effect.

Strategies for Introducing the 4-Chloro-3,5-dimethylbenzoyl Moiety into Complex Molecular Architectures

The incorporation of the 4-chloro-3,5-dimethylbenzoyl moiety into larger, more complex molecules is achieved through several fundamental organic reactions. The high reactivity of the acyl chloride functional group makes it amenable to various transformations.

Key synthetic strategies include:

Friedel-Crafts Acylation: This reaction involves the reaction of the benzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This forms a new carbon-carbon bond, attaching the 4-chloro-3,5-dimethylbenzoyl group to another aromatic ring, creating complex diaryl ketones. This is a common strategy for building the core structure of various target molecules google.com.

Esterification: Reaction with alcohols leads to the formation of esters. This is a straightforward method for attaching the moiety to a molecule containing a hydroxyl group.

Amidation: The reaction with primary or secondary amines yields amides. This is one of the most common and robust methods for forming stable linkages in the synthesis of complex molecules, including many pharmaceuticals.

These well-established reactions provide reliable pathways for chemists to integrate the specific structural and electronic properties of the 4-chloro-3,5-dimethylbenzoyl group into a diverse range of molecular architectures.

Intermediate in Agrochemical Chemical Process Development

The synthesis of modern agrochemicals, such as pesticides and herbicides, relies on specialized chemical intermediates to construct molecules with high efficacy and target specificity. This compound and its analogs play a significant role in this sector.

Synthesis of Agrochemical Precursors

Substituted benzoyl chlorides are vital precursors in the agrochemical industry google.comchemicalbook.com. The analog 3,5-dimethylbenzoyl chloride is explicitly identified as a key intermediate in the production of insecticides like tebufenozide and methoxyfenozide google.comgoogle.com. These insecticides belong to the diacylhydrazine class, which functions by mimicking the insect molting hormone. The synthesis involves reacting a substituted benzoyl chloride with a substituted hydrazine derivative. Given this precedent, this compound serves as a valuable precursor for creating new, potentially more potent or selective, agrochemical active ingredients by introducing a chlorine atom at the 4-position of the phenyl ring.

Incorporation into Insecticidal and Herbicidal Scaffold Syntheses

The 4-chloro-3,5-dimethylbenzoyl group itself can be considered a key "scaffold" or structural motif that is incorporated into the final pesticide molecule. The specific arrangement of the chloro and dimethyl groups on the aromatic ring is crucial for the molecule's interaction with its biological target.

In the case of insecticides, this scaffold is often part of the molecular structure that binds to the target receptor in the pest. For instance, in the synthesis of diamide insecticides, which are a major class of modern pest control agents, various aromatic acid chlorides are used to build the final active molecule mdpi.com. The introduction of different substituents on the phenyl ring, such as chlorine and methyl groups, is a common strategy used by chemists to fine-tune the insecticidal activity and spectrum of the resulting compounds mdpi.comsemanticscholar.org. Therefore, this compound is a building block used to create specific insecticidal and potentially herbicidal scaffolds, contributing directly to the biological activity of the final product.

Data Tables

Table 1: Applications of this compound

| Sector | Application | Role of Compound |

|---|---|---|

| Fine Chemicals | Specialty Organic Compound Manufacturing | Key acylating agent and building block. |

| Pharmaceuticals | API Intermediate Synthesis | Precursor for complex organic molecules used in drug development. |

| Agrochemicals | Insecticide & Herbicide Synthesis | Intermediate for active ingredients; forms part of the core chemical scaffold. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dimethylbenzoyl chloride |

| 4-chlorobenzoyl chloride |

| Aluminum chloride |

| Indapamide |

| Methoxyfenozide |

| Tebufenozide |

| Toluene |

Utilization in Dye and Pigment Chemical Synthesis

Benzoyl chloride derivatives are foundational intermediates in the synthesis of various classes of dyes and pigments, including azo dyes, anthraquinone dyes, and triphenylmethane dyes. They are typically used to introduce a benzoyl group into a molecule, which can act as a chromophore or modify the properties of the final colorant, such as its lightfastness, solubility, or affinity to substrates. For instance, compounds like 3,5-dimethylbenzoyl chloride are utilized as specialty intermediates for dyes. shreesulphuric.comgoogle.com Similarly, 3,5-dichlorobenzoyl chloride is recognized as an important intermediate in dye manufacturing. chemicalbook.comgoogle.com

Theoretically, this compound could be employed in analogous synthetic pathways. Its reactive acyl chloride group can readily participate in Friedel-Crafts acylation reactions with aromatic substrates or in esterification and amidation reactions with nucleophiles (containing -OH or -NH2 groups) that are part of a dye precursor molecule. The presence of the chloro and dimethyl substituents on the benzene (B151609) ring would influence the final properties of the resulting dye or pigment. However, specific examples and industrial syntheses employing this compound for this purpose are not detailed in the available literature.

Monomer and Functionalizing Agent in Polymer Science and Material Chemistry

Acyl chlorides are valuable reagents in polymer chemistry, used both for creating monomers and for the post-polymerization modification of polymer chains. mdpi.comnih.gov

The synthesis of specialty monomers is a key step in producing polymers with tailored properties. Acyl chlorides can be reacted with molecules containing a polymerizable group (like a vinyl or acrylic group) and a nucleophilic group (like a hydroxyl or amino group) to form acylated monomers. For example, the reaction of an acyl chloride with a hydroxyalkyl acrylate or methacrylate would produce an acrylated or methacrylated monomer.

In this context, this compound could be reacted with a hydroxy-functional monomer, such as 2-hydroxyethyl methacrylate (HEMA), to yield 2-((4-chloro-3,5-dimethylbenzoyl)oxy)ethyl methacrylate. This new monomer, containing the 4-chloro-3,5-dimethylbenzoyl moiety, could then be polymerized or copolymerized to produce polymers with specific characteristics, such as altered refractive index, thermal stability, or chemical resistance. While this synthetic route is chemically plausible, specific instances of its use and the properties of the resulting polymers are not documented in the reviewed sources.

The functionalization of existing polymers is a critical technique for developing advanced materials. This process involves chemically modifying the polymer backbone or its side chains to introduce new functional groups, thereby altering the material's surface properties, compatibility, or reactivity.

Polymer chains containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups (e.g., in polyvinyl alcohol or polyallylamine), are susceptible to acylation by benzoyl chlorides. This compound could be used as a functionalizing agent to graft the 4-chloro-3,5-dimethylbenzoyl group onto such polymers. This "grafting-to" approach would modify the polymer's properties. For instance, the introduction of this aromatic group could increase the polymer's hydrophobicity and potentially enhance its thermal stability. However, specific studies detailing the grafting of this compound onto polymer chains have not been identified.

Contribution to Liquid Crystal Compound Synthesis

The synthesis of liquid crystals often involves the connection of rigid core structures (mesogens) through flexible linking groups and the attachment of terminal functional groups. Ester linkages are very common in the design of liquid crystalline materials due to their chemical stability and the specific geometric arrangement they enforce.

Conclusion and Future Research Directions in 4 Chloro 3,5 Dimethylbenzoyl Chloride Chemistry

Synthesis and Reactivity Summary of 4-Cl-3,5-DMBCl

Synthesis: The primary and most common industrial synthesis of 4-Chloro-3,5-dimethylbenzoyl chloride involves the conversion of the corresponding carboxylic acid, 4-chloro-3,5-dimethylbenzoic acid. This transformation is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is frequently employed due to the convenient removal of gaseous byproducts (SO₂ and HCl). Other reagents like phosphorus trichloride (B1173362) (PCl₃) or oxalyl chloride can also be utilized for this conversion. The reaction generally proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the acyl chloride.

Reactivity: The chemical behavior of 4-Cl-3,5-DMBCl is dictated by the highly electrophilic carbonyl carbon of the acyl chloride group. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring. The key reactions include:

Nucleophilic Acyl Substitution: This is the most characteristic reaction of 4-Cl-3,5-DMBCl. It readily reacts with a wide range of nucleophiles. For instance, with alcohols and phenols, it forms esters, and with primary or secondary amines, it yields amides.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), 4-Cl-3,5-DMBCl can acylate other aromatic compounds. sigmaaldrich.com This reaction introduces the 4-chloro-3,5-dimethylbenzoyl group onto another aromatic ring, forming a diaryl ketone, a structure found in many industrially significant molecules. sigmaaldrich.comorganic-chemistry.org The acylium ion, stabilized by resonance, acts as the key electrophilic intermediate in this process. youtube.com

The substitution pattern on the benzene (B151609) ring—a chloro group at the 4-position and two methyl groups at the 3- and 5-positions—influences the reactivity of the acyl chloride group through a combination of inductive and steric effects.

Current Challenges and Unexplored Avenues in its Chemical Transformations

Despite its utility, the chemistry of 4-Cl-3,5-DMBCl is not without its challenges, which also present opportunities for future research.

Current Challenges:

Catalyst Stoichiometry in Friedel-Crafts Reactions: Traditional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acid catalysts like AlCl₃ because the catalyst complexes with the ketone product. organic-chemistry.org This leads to large amounts of waste and complicates product purification. Developing efficient catalytic systems that can be used in smaller quantities is a significant challenge.

Moisture Sensitivity: Like all acyl chlorides, 4-Cl-3,5-DMBCl is highly sensitive to moisture, hydrolyzing to the corresponding carboxylic acid. This necessitates stringent anhydrous conditions during its synthesis, storage, and use, which can increase operational costs.

Unexplored Avenues:

Catalytic Transformations: There is considerable scope for exploring modern catalytic methods for the reactions of 4-Cl-3,5-DMBCl. This includes developing heterogeneous catalysts or using milder Lewis acids to drive Friedel-Crafts reactions, making the process more environmentally benign.

Cross-Coupling Reactions: The potential of 4-Cl-3,5-DMBCl in transition-metal-catalyzed cross-coupling reactions is an underexplored area. Reactions that convert the C-Cl bond of the acyl chloride into other functional groups could open up new synthetic pathways.

Asymmetric Catalysis: For the synthesis of chiral derivatives, developing asymmetric catalytic methods for reactions involving 4-Cl-3,5-DMBCl would be a valuable pursuit, particularly for pharmaceutical applications.

Prospects for Novel Derivatization and Expanding Industrial Applications

The versatile reactivity of 4-Cl-3,5-DMBCl makes it a promising scaffold for the development of new molecules with tailored properties.

Novel Derivatization:

Agrochemicals and Pharmaceuticals: As a building block, it can be used to synthesize a new generation of pesticides and active pharmaceutical ingredients (APIs). The specific substitution pattern may impart unique biological activities or metabolic stability to the resulting molecules.

Polymer Chemistry: 4-Cl-3,5-DMBCl can be explored as a monomer or a modifying agent in polymer synthesis. Its derivatives could be incorporated into high-performance polymers, such as polyamides or polyesters, to enhance properties like thermal stability or flame retardancy.

Material Science: Its use as a photoinitiator for polymerization in coatings and adhesives suggests further potential in material science. Novel derivatives could be designed to have specific light absorption properties for advanced photolithography or 3D printing applications.

Expanding Industrial Applications:

| Potential Application Area | Description of Expansion |

| Specialty Chemicals | Synthesis of unique dyes, pigments, and electronic chemicals where the 4-chloro-3,5-dimethylbenzoyl moiety provides desired chromophoric or electronic properties. |

| Analytical Chemistry | Development as a derivatizing agent to improve the detection and quantification of certain analytes in complex matrices using techniques like HPLC or GC-MS. |

| Organic Synthesis | Use as a protecting group for amines or alcohols that can be introduced under mild conditions and removed when no longer needed. |

Future Directions in Mechanistic Understanding and Computational Modeling

A deeper understanding of the reaction mechanisms and predictive modeling can accelerate the development of new applications for 4-Cl-3,5-DMBCl.

Mechanistic Understanding:

Kinetic Studies: Detailed kinetic studies of its key reactions, such as nucleophilic substitution and Friedel-Crafts acylation, are needed. This would allow for a quantitative assessment of the electronic and steric effects of the substituents on reaction rates and help in optimizing reaction conditions.

Intermediate Trapping: Experiments designed to trap and characterize reactive intermediates, such as the acylium cation in Friedel-Crafts reactions, can provide direct evidence for proposed mechanistic pathways. nih.gov

Solvent Effects: A systematic investigation into the role of the solvent on the reaction mechanism and selectivity is crucial. Studies in weakly nucleophilic or ionic liquid media could reveal alternative reaction pathways. nih.govresearchgate.net

Computational Modeling:

DFT Calculations: Density Functional Theory (DFT) and other ab initio methods can be employed to model the reaction pathways of 4-Cl-3,5-DMBCl. researchgate.netresearchgate.net This can help in calculating transition state energies, predicting product distributions, and understanding the role of catalysts.

Predictive Reactivity Models: By correlating computational data with experimental results, it may be possible to develop models that predict the reactivity of 4-Cl-3,5-DMBCl with various nucleophiles or under different catalytic conditions.

In Silico Design: Computational tools can be used for the in silico design of new derivatives with desired properties. For example, modeling the interaction of potential 4-Cl-3,5-DMBCl-derived molecules with biological targets could guide the synthesis of new drug candidates.

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-3,5-dimethylbenzoyl chloride, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves sequential chlorination and functional group transformations. A plausible route starts with 3,5-dimethylphenol, which undergoes chlorination using agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Key optimization factors include:

- Temperature control : Excessive heat may lead to over-chlorination or decomposition. Evidence from analogous compounds (e.g., 3,5-dichlorobenzoyl chloride) suggests optimal chlorination at 40–60°C .

- Catalyst selection : Lewis acids (e.g., AlCl₃) can enhance regioselectivity during benzoyl chloride formation.

- Purification : Distillation or recrystallization is critical to achieve >99% purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Characterization should combine multiple techniques:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for chloro-substituted benzoyl chlorides) and methyl group integration .

- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ are diagnostic .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z ≈ 217 for [M⁺]) and fragment patterns (loss of COCl) validate the structure .

Advanced: How can computational chemistry models like AM1 predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

Semi-empirical models (e.g., AM1 ) can predict electronic properties influencing reactivity:

- Electrophilicity : Calculate partial charges on the carbonyl carbon to assess susceptibility to nucleophilic attack. Chlorine and methyl substituents increase electron withdrawal, enhancing reactivity .

- Transition State Modeling : Simulate reaction pathways with nucleophiles (e.g., amines) to predict activation energies and regioselectivity.

- pKa Prediction : Use Hammett equations (σ values for -Cl and -CH₃) to estimate the acidity of the leaving group (HCl). For example, σ_meta (Cl) = 0.37 and σ_para (CH₃) = -0.17, yielding a predicted pKa ≈ 1.5–2.0 .

Advanced: What strategies resolve contradictions in reported reaction yields or spectral data for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Use HPLC or GC-MS to identify byproducts (e.g., over-chlorinated derivatives).

- Solvent Effects : Polar aprotic solvents (e.g., DCM) may stabilize intermediates differently than non-polar solvents.

- Reaction Scale : Pilot-scale reactions may require modified conditions (e.g., slower addition rates) to maintain yield .

- Cross-Validation : Compare NMR data with NIST reference spectra for analogous benzoyl chlorides .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Use impermeable gloves (e.g., nitrile), sealed goggles, and lab coats. Avoid latex gloves due to potential degradation .